4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridinium ion and a tetrahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinium ion, followed by the formation of the tetrahydroisoindole ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production parameters.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: A closely related compound with a similar structure but lacking the iodide ion.
2-(1-Methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Another related compound with a different substitution pattern.
Uniqueness
The presence of the iodide ion in 4,6-Dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide imparts unique chemical and physical properties, such as increased solubility and reactivity, which distinguish it from other similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-2-(1-methylpyridin-1-ium-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2O2.HI/c1-10-7-11(2)14-13(8-10)15(19)18(16(14)20)12-5-4-6-17(3)9-12;/h4-7,9,11,13-14H,8H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOVWDQDPDNODY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)C3=C[N+](=CC=C3)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.